
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell signaling pathways that regulate cell growth, survival, and metabolism.
作用機序
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide selectively inhibits PKB by binding to its ATP-binding site, preventing its activation and downstream signaling. PKB plays a crucial role in regulating cell survival and proliferation by promoting the activation of various signaling pathways, including the PI3K/4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide/mTOR pathway. Inhibition of PKB leads to the suppression of these pathways, resulting in the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of human endothelial cells, which play a crucial role in angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is its selectivity for PKB, which minimizes off-target effects. Additionally, it has good pharmacokinetic properties, including high oral bioavailability and good metabolic stability. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can limit its use in certain assays.
将来の方向性
There are several potential future directions for research on 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and angiogenesis. Finally, there is a need for the development of more potent and selective PKB inhibitors, which could lead to the development of more effective anticancer drugs.
合成法
The synthesis of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride and morpholine in the presence of a base to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with tert-butylamine and triethylamine to form the tert-butyl ester. The final step involves the reaction of the tert-butyl ester with 2-aminopyrimidine in the presence of a coupling agent to form the target compound.
科学的研究の応用
The primary application of 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide is in the field of drug development, particularly in the development of anticancer drugs. PKB is overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth and proliferation. Several studies have shown that 4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide exhibits potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
特性
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)15-6-4-14(5-7-15)17(24)22-16-12-20-18(21-13-16)23-8-10-25-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVHASNZNPHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-morpholinopyrimidin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)
![4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2622809.png)
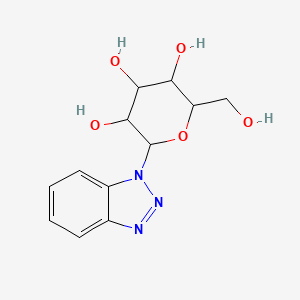
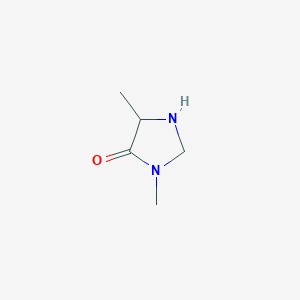
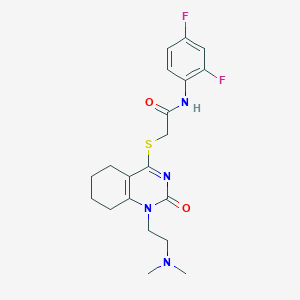
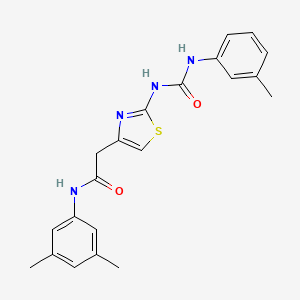
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)
![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)
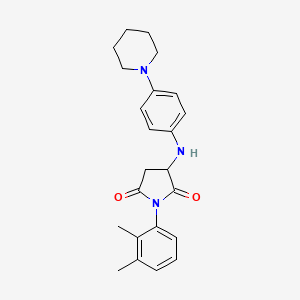
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)